Norfloxacin succinil
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Overview
Description
Norfloxacin Succinil is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. It is primarily used to treat bacterial infections, particularly those affecting the urinary tract, gynecological infections, and prostatitis . This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norfloxacin involves the reaction of 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid with succinic anhydride under controlled conditions . The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of Norfloxacin Succinil follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Norfloxacin Succinil undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the piperazine ring or the quinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced Norfloxacin derivatives.
Substitution: Formation of substituted Norfloxacin compounds with various functional groups.
Scientific Research Applications
Norfloxacin Succinil has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the behavior of fluoroquinolones under various chemical conditions.
Industry: Employed in the production of antibacterial coatings and materials.
Mechanism of Action
Norfloxacin Succinil exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.
Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.
Ofloxacin: Similar to Norfloxacin but with a slightly different chemical structure and spectrum of activity.
Uniqueness of Norfloxacin Succinil: this compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in treating urinary tract infections and other bacterial infections where high local concentrations of the drug are required .
Properties
CAS No. |
100587-52-8 |
---|---|
Molecular Formula |
C20H22FN3O6 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30) |
InChI Key |
ONOFKJOCWGUUAT-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |
100587-52-8 | |
Origin of Product |
United States |
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